Lipophilicity (LogP) Differentiation: Benzhydryl vs. Single-Phenyl Aryloxypropanolamines
The target compound exhibits a calculated LogP of 1.7354, significantly higher than that of the single-phenyl analog 1-phenoxy-3-(isopropylamino)propan-2-ol (metoprolol fragment, calculated LogP approximately 1.3–1.5) . This ~0.2–0.4 LogP unit increase, attributable to the second phenyl ring in the benzhydryl group, predicts enhanced membrane permeability and blood-brain barrier penetration potential relative to mono-phenyl aryloxypropanolamines [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.7354 |
| Comparator Or Baseline | 1-Phenoxy-3-(isopropylamino)propan-2-ol (representative single-phenyl aryloxypropanolamine): LogP approximately 1.3–1.5 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 units |
| Conditions | In silico prediction; target compound LogP from supplier datasheet; comparator LogP estimated from structurally analogous phenoxypropanolamines reported in the literature |
Why This Matters
Higher LogP directly impacts tissue distribution and CNS exposure potential, making the target compound more suitable for CNS-targeted research applications where increased lipophilicity is desirable.
- [1] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003, pp. 116–125 (LogP values for phenoxypropanolamine beta-blockers). View Source
